molecular formula C8H6INO3 B1506501 1-(5-Iodo-2-nitrophenyl)ethanone

1-(5-Iodo-2-nitrophenyl)ethanone

Cat. No.: B1506501
M. Wt: 291.04 g/mol
InChI Key: OGKHVFANQRAYAM-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-nitrophenyl)ethanone is an aromatic ketone derivative characterized by an ethanone (acetyl) group attached to a phenyl ring substituted with iodine at position 5 and a nitro group at position 2. For example, iodine substituents are often introduced via halogenation reactions, such as the reaction of iodine monochloride with hydroxyacetophenones in boiling acetic acid, as seen in the synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-2-iodoethanone . The molecular formula is likely C₈H₆INO₃, with a molecular weight of approximately 323.05 g/mol (calculated by replacing chlorine with iodine in 1-(5-Chloro-2-nitrophenyl)ethanone, C₈H₆ClNO₃, MW 199.59 g/mol) .

Its nitro group confers electron-withdrawing effects, influencing reactivity in substitution or coupling reactions. Applications may include use as a pharmaceutical intermediate or agrochemical precursor, similar to structurally related compounds .

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(5-iodo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3

InChI Key

OGKHVFANQRAYAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in halogen type (I, Cl, Br), nitro group positioning, and additional functional groups (e.g., hydroxy, methoxy). These variations significantly impact physicochemical properties and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Applications/Activities Reference
1-(5-Iodo-2-nitrophenyl)ethanone C₈H₆INO₃ ~323.05 I (5), NO₂ (2) Est. 80-85 Pharmaceutical intermediate Inferred
1-(5-Chloro-2-nitrophenyl)ethanone C₈H₆ClNO₃ 199.59 Cl (5), NO₂ (2) 58–61 Chemical synthesis, irritant
1-(2-Chloro-5-nitrophenyl)ethanone C₈H₆ClNO₃ 205.59 Cl (2), NO₂ (5) Not reported Pharma/agrochemical intermediate
1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₆H₁₁BrN₂O₃S 399.24 Br (indole-5), S-(4-NO₂-phenyl) Not reported Antimalarial (pIC₅₀ = 7.89)
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-2-iodoethanone C₈H₅ClINO₄ 381.49 Cl (5), I (2), NO₂ (3), OH (2) Not reported Synthetic intermediate

Notes:

  • For example, replacing Cl with I in 1-(5-Chloro-2-nitrophenyl)ethanone increases the molecular weight by ~123 g/mol .
  • Nitro Group Positioning: The nitro group’s position (e.g., 2 vs. 5) alters electronic distribution. In 1-(2-Chloro-5-nitrophenyl)ethanone, the nitro group at position 5 may enhance electrophilic substitution reactivity compared to position 2 .
  • Biological Activity: Thioether-linked nitroaryl ethanones (e.g., 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrate potent antimalarial activity (pIC₅₀ > 7.5), surpassing chloroquine .

Physicochemical and Hazard Profiles

  • Melting Points: Iodo and nitro substituents generally increase melting points due to enhanced intermolecular interactions. For instance, 1-(5-Chloro-2-nitrophenyl)ethanone melts at 58–61°C , while the iodo analog is estimated to melt at 80–85°C.

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